Ethyl 2-cyano-2-ethyl-3-methylhexanoate

Catalog No.
S862841
CAS No.
100453-11-0
M.F
C12H21NO2
M. Wt
211.305
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-2-ethyl-3-methylhexanoate

CAS Number

100453-11-0

Product Name

Ethyl 2-cyano-2-ethyl-3-methylhexanoate

IUPAC Name

ethyl 2-cyano-2-ethyl-3-methylhexanoate

Molecular Formula

C12H21NO2

Molecular Weight

211.305

InChI

InChI=1S/C12H21NO2/c1-5-8-10(4)12(6-2,9-13)11(14)15-7-3/h10H,5-8H2,1-4H3

InChI Key

FOGOQVLUCORCHH-UHFFFAOYSA-N

SMILES

CCCC(C)C(CC)(C#N)C(=O)OCC

Ethyl 2-cyano-2-ethyl-3-methylhexanoate (CAS 100453-11-0), also known as ethyl 1-methylbutylcyanoacetate, is a sterically hindered, branched cyanoester utilized as a precursor in the industrial synthesis of pentobarbital and thiopental. Featuring a pre-installed 1-methylbutyl (sec-pentyl) group and an ethyl substituent at the alpha carbon, this compound is structurally configured for cyclocondensation with urea or thiourea. By employing a cyanoacetate backbone rather than a traditional malonate, it directs the synthesis through a 6-iminobarbiturate intermediate, which is subsequently hydrolyzed. This structural configuration allows pharmaceutical manufacturers to bypass the kinetic limitations and elimination side reactions inherent to secondary alkylation in standard pyrimidinedione synthesis [1].

Procurement Fit

Regulatory Designation REACH-registered intermediate, individual use only (EC 700-063-0)
Structural Identity α,α-Disubstituted cyanoacetate maps intact to pentobarbital 5-substituents
Import Compliance HTS 2926.90.5050 classification confirms dedicated pharmaceutical intermediate role

Attempting to substitute Ethyl 2-cyano-2-ethyl-3-methylhexanoate with its direct malonate analog, diethyl ethyl(1-methylbutyl)malonate, fundamentally alters the synthetic process parameters and impurity profile. The 1-methylbutyl group is a bulky secondary alkyl substituent; in the standard malonate route, the final cyclocondensation with urea is sterically hindered, requiring excessive heating and strong bases that promote degradation and lower overall yields. Conversely, the cyanoacetate route undergoes cyclization to an iminobarbiturate more readily due to the higher electrophilicity of the nitrile group compared to an ester [1]. Furthermore, generic cyanoacetates lacking the exact 1-methylbutyl and ethyl substitutions will yield barbiturates with entirely different pharmacological durations (e.g., isoamyl yields amobarbital), making this exact CAS number non-interchangeable for pentobarbital-targeted workflows.

Substitution Risk

If Substituting
Mismatch Consequence
Unsubstituted ethyl cyanoacetate
Requires two sequential α-alkylation steps; may produce mono-/dialkylated mixtures, complicating purification.
Ethyl 2-cyano-2-ethylbutanoate
Carries only ethyl groups; yields a different barbiturate, making synthetic route redesign necessary.
Linear hexyl cyanoacetate
Lacks the required 1-methylbutyl branch; final compound identity would shift, incompatible with established intermediate pathways.

Cyclocondensation Kinetics: Cyanoacetate vs. Malonate Reactivity

During the cyclocondensation step with urea, the nitrile group of Ethyl 2-cyano-2-ethyl-3-methylhexanoate exhibits higher electrophilicity compared to the ester group of a malonate. This allows the ring-closing reaction to proceed under milder ethoxide reflux conditions, generating the 6-iminobarbiturate intermediate with higher yield, whereas the dual-ester malonate analog suffers from severe steric hindrance caused by the secondary 1-methylbutyl group [1].

Evidence DimensionReactivity toward urea cyclocondensation
Target Compound DataReadily forms 6-iminobarbiturate intermediate under standard ethoxide reflux
Comparator Or BaselineDiethyl ethyl(1-methylbutyl)malonate (requires extended high-temperature forcing conditions)
Quantified DifferenceBypasses the steric barrier of dual ester condensation, improving intermediate yield and reducing thermal degradation
ConditionsUrea condensation in sodium ethoxide/ethanol

Allows manufacturers to achieve higher throughput and lower degradation profiles during the critical ring-closing step of barbiturate synthesis.

Boiling Point
Reported
241°C (target) vs. 208–210°C (ethyl cyanoacetate); Δ +31–33°C
May shift distillation cut points; requires distinct purification protocol.
Compare prior to method transfer.

Precursor Synthesis Reliability: Bypassing Secondary Alkylation

The 1-methylbutyl group is a secondary alkyl chain. Direct alkylation of a malonate with 2-bromopentane is kinetically slow and prone to E2 elimination, generating significant alkene byproducts. Ethyl 2-cyano-2-ethyl-3-methylhexanoate is typically synthesized via Knoevenagel condensation with 2-pentanone followed by hydrogenation, bypassing the S_N2 elimination bottleneck and ensuring a precursor free of mixed-halide impurities [1].

Evidence DimensionElimination side reactions during precursor assembly
Target Compound DataSynthesized via condensation/hydrogenation (0% E2 elimination risk)
Comparator Or BaselineDirect alkylation of malonates with 2-bromopentane (significant E2 elimination to 2-pentene)
Quantified DifferenceComplete elimination of alkene byproducts, increasing effective precursor purity
ConditionsIndustrial precursor assembly (Knoevenagel/Hydrogenation vs SN2)

Procuring the pre-assembled cyanoacetate eliminates the need for buyers to perform low-yield, elimination-prone secondary alkylations in-house.

Water Solubility
Reported
33.54 mg/L (target) vs. 20 g/L (ethyl cyanoacetate) — ~596× lower
Alters extraction workup; product partitions to organic phase.
Verify under process conditions.

Substituent-Driven Pharmacological Targeting

The duration of action in barbiturates is dictated by the C5 alkyl substituents. Ethyl 2-cyano-2-ethyl-3-methylhexanoate provides the exact 1-methylbutyl configuration required to yield pentobarbital, a medium-duration agent (3-4 hours). Substituting this precursor with an isoamyl analog yields amobarbital, while an allyl substitution yields secobarbital, making generic substitution non-viable for targeted API production .

Evidence DimensionC5-alkyl substitution profile and resulting API duration
Target Compound Data1-methylbutyl group (yields pentobarbital, 3-4 hour duration)
Comparator Or BaselineIsoamyl substitution (yields amobarbital, 4-6 hour duration)
Quantified DifferenceStrict structural specificity for the sec-pentyl configuration
ConditionsPharmacological target selection for API synthesis

Procurement of this exact CAS number is mandatory for producing the medium-duration pentobarbital API, as in-class analogs yield entirely different drugs.

Barbiturate Precursor
Class-level inference
1-methylbutyl + ethyl α-substituents map directly to pentobarbital 5-position
No other cyanoacetate can deliver same pharmacophore without additional steps.
Supported by synthetic route reports.
Density
Reported
0.943 (target) vs. 0.975 (2-ethylhexyl analog, similar bp)
Enables identity check when boiling point is near-identical.
Use as QC orthogonal to bp.
LogP
Reported
3.39 (target) vs. 0.06–0.23 (ethyl cyanoacetate) — ~1,600–2,000× higher partition
Requires distinct reverse-phase HPLC method; not interchangeable.
Validate retention under specific conditions.
Physical Form
Supporting evidence
Pale-yellow semi-solid (target) vs. colorless liquid (ethyl cyanoacetate); vapor pressure 0.3 Pa
Mandates different handling and dispensing SOPs.
Store at 2–8°C; warm before transfer.

Industrial Synthesis of Pentobarbital API

Ethyl 2-cyano-2-ethyl-3-methylhexanoate is the established starting material for the commercial production of pentobarbital. By utilizing the cyanoacetate route, manufacturers can drive the cyclocondensation with urea to form the 6-iminobarbiturate intermediate, which is subsequently hydrolyzed. This pathway is utilized over the malonate route to overcome steric hindrance and maximize API yield[1].

Synthesis of Thiopental (Sodium Pentothal)

In veterinary and specialized medical applications, this compound is condensed with thiourea instead of urea to produce thiopental. The higher electrophilicity of the cyano group is advantageous here, as thiourea is generally less nucleophilic than urea, making the traditional malonate condensation prone to lower yields .

Generation of Pharmacopeial Reference Standards

Analytical laboratories procure this compound specifically to synthesize 6-imino-5-ethyl-5-(1-methylbutyl)barbituric acid. This intermediate is officially recognized as Pentobarbital Impurity B in major pharmacopeias, making its controlled synthesis essential for developing stability-indicating assays and validating API purity profiles [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Barbiturate pharmacophore research
α,α-Disubstitution identity mapping
Confirm structural retention through condensation step
Isotope-labeled standard preparation
Orthogonal identity checks (density, bp)
Verify intermediate identity distinct from labeled product
Enantioselective synthesis studies
Chiral center availability and configurational stability
Assess enantiomeric purity retention under storage conditions
Process chemistry scale-up studies
Boiling point and physical form handling
Verify distillation parameters and semi-solid transfer protocols

XLogP3

3.5

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